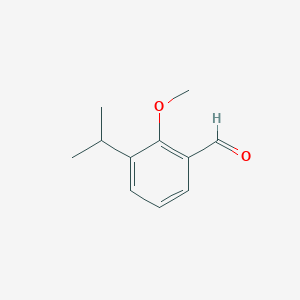![molecular formula C11H8N2O4 B14054092 (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a complex organic compound that features both carboxylic acid and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzimidazole with an appropriate aldehyde under basic conditions to form the desired acrylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which might have different properties and applications.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the benzimidazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
類似化合物との比較
Similar Compounds
1-Naphthoic acid: Similar in having a carboxylic acid group attached to an aromatic ring.
(-)-Carvone: A natural compound with bioactive properties, used in sustainable agriculture.
Uniqueness
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its combination of a benzimidazole ring and an acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 1-naphthoic acid or (-)-carvone.
特性
分子式 |
C11H8N2O4 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC名 |
6-(2-carboxyethenyl)-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-9(15)4-2-6-1-3-7-8(5-6)13-10(12-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
WUQFTJSYRJBTRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


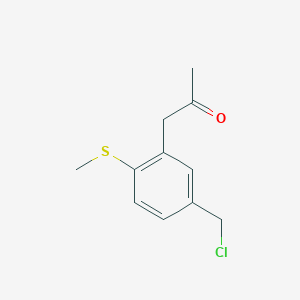
![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
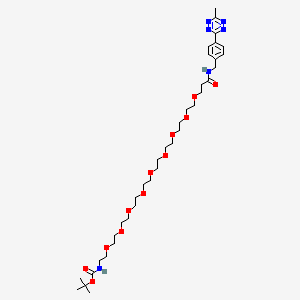


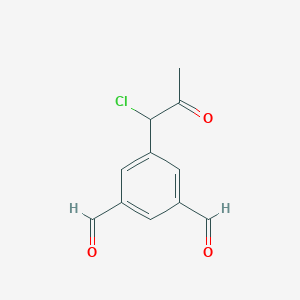
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
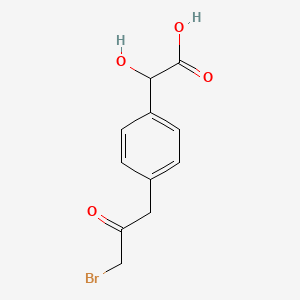
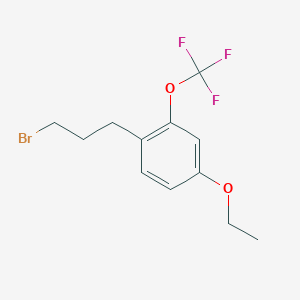

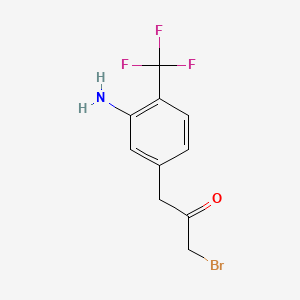
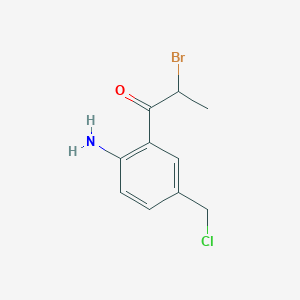
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
